molecular formula C18H20N2OS B2386389 (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 896343-48-9

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2386389
CAS No.: 896343-48-9
M. Wt: 312.43
InChI Key: VWVBEOAFJHEJLS-UHFFFAOYSA-N
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Description

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents. Its molecular structure incorporates a (4-phenylpiperazin-1-yl)methanone core, a pharmacophore demonstrated in scientific literature to be a potent inhibitor of tubulin polymerization . Tubulin is a critical structural protein for cell division, and its inhibition disrupts mitosis, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in proliferating cancer cells . The (3-(methylthio)phenyl) moiety attached to this core structure is a key feature for researchers investigating structure-activity relationships (SAR). This substituent is often explored to fine-tune the compound's electronic properties, binding affinity, and metabolic stability, potentially leading to enhanced pharmacokinetic profiles and therapeutic efficacy against a range of cancer cell lines . As such, this compound serves as a valuable intermediate or reference standard for scientists designing and synthesizing new small-molecule therapeutics targeting the colchicine binding site on β-tubulin. It is intended for use in in vitro biochemical assays, such as tubulin polymerization inhibition tests, and in cellular models to study mechanisms of cell cycle arrest and apoptosis. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-22-17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVBEOAFJHEJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 3-(methylthio)benzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This interaction leads to changes in neurotransmitter levels and signaling pathways, resulting in its psychoactive effects.

Comparison with Similar Compounds

Electronic and Pharmacological Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The -SMe group in the target compound is moderately electron-donating, contrasting with the electron-withdrawing -CF3 group in MK37 . This difference may influence receptor binding kinetics, as seen in cholinesterase inhibitors where electron-rich aromatic systems enhance activity .
  • Lipophilicity and Bioavailability: Sulfur-containing groups (e.g., -SMe, thiophene) generally increase lipophilicity (logP) compared to oxygenated analogs (e.g., morpholino, methoxy). For instance, 3-bromo-6-methyl-4-morpholinocoumarin () has lower logP than sulfur-containing analogs due to its polar morpholine ring. The target compound’s -SMe group may confer better blood-brain barrier penetration than polar derivatives like 4-hydroxyphenylpiperazine methanone .

Stability and Metabolic Considerations

  • The methylthio group is susceptible to oxidative metabolism (e.g., sulfoxidation), which may reduce the target compound’s half-life compared to stable -CF3 or methoxy groups .
  • Piperazine rings, as in MK47 (), are metabolically stable under physiological conditions, suggesting the target compound’s piperazine moiety will remain intact in vivo .

Biological Activity

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, characterized by a methylthio group and a piperazine moiety, has attracted interest for its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

The compound has the following chemical properties:

  • Molecular Formula : C18H20N2OS
  • CAS Number : 896343-48-9
  • Molecular Weight : 314.43 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Notably, it exhibits binding affinity for serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive functions. This interaction can lead to alterations in neurotransmitter signaling pathways, contributing to its psychoactive effects.

Biological Activity Overview

The compound has been studied for various biological activities, including:

1. Psychoactive Effects

Research indicates that this compound exhibits psychoactive properties similar to other piperazine derivatives. Its ability to modulate serotonin levels suggests potential applications in treating mood disorders and anxiety-related conditions.

2. Anti-Chagas Activity

A study investigated the anti-Trypanosoma cruzi activity of piperazine derivatives, including compounds similar to this compound. The results demonstrated significant in vitro efficacy against T. cruzi amastigotes, highlighting the potential of this compound class in developing treatments for Chagas disease .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various piperazine derivatives on cancer cell lines. The compound exhibited varying degrees of cytotoxicity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
(4-Phenylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneStructurePsychoactive effects similar to this compound
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideStructureAcetylcholinesterase inhibitor; potential for Alzheimer's treatment

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Psychoactive Effects : A pharmacological evaluation indicated that the compound modulates serotonin receptor activity, offering insights into its potential use as an antidepressant or anxiolytic agent.
  • Anti-Chagas Activity : Research demonstrated that derivatives similar to this compound showed potent anti-T. cruzi activity in vitro without significant toxicity, suggesting a promising therapeutic avenue for Chagas disease .
  • Cytotoxicity : In vitro assays revealed that the compound exhibited selective cytotoxicity against cancer cell lines, with further studies needed to elucidate its mechanism of action and therapeutic index .

Q & A

Q. What are the optimal synthetic routes for (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a substituted phenylmethanone precursor with a functionalized piperazine derivative. Key steps include:

  • Step 1: Preparation of the 3-(methylthio)phenyl methanone intermediate via Friedel-Crafts acylation .
  • Step 2: Activation of the piperazine ring (e.g., using CDI or EDC coupling reagents) for nucleophilic substitution with the methanone group .
  • Optimization: Control temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity (DMF or THF) to maximize yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. How can spectroscopic techniques confirm the structural integrity of synthesized batches?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Look for characteristic signals: δ 7.2–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH2 groups), δ 2.5 ppm (methylthio S–CH3) .
    • 13C NMR: Confirm carbonyl (C=O) at ~200 ppm and piperazine carbons at 45–55 ppm .
  • IR Spectroscopy: Verify C=O stretch at ~1680 cm⁻¹ and S–CH3 bend at ~700 cm⁻¹ .
  • Mass Spectrometry (HRMS): Match molecular ion peaks to theoretical m/z (e.g., C18H20N2OS: calculated 320.1254) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To address:

  • Standardize Assays: Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., known agonists/antagonists) .
  • SAR Analysis: Compare analogs (e.g., replacing methylthio with methoxy or fluorine) to isolate substituent effects .
  • Dose-Response Curves: Perform EC50/IC50 studies to quantify potency differences across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT1A/2A receptors. Focus on:
    • Hydrophobic interactions between the phenylpiperazine moiety and receptor pockets .
    • Hydrogen bonding via the methanone carbonyl .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Validate Experimentally: Cross-check with radioligand displacement assays (e.g., [3H]-8-OH-DPAT for 5-HT1A) .

Q. What are the key challenges in designing derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolic Hotspots: The methylthio group is prone to oxidation. Replace with bioisosteres (e.g., trifluoromethyl) or introduce steric hindrance .
  • CYP450 Inhibition: Screen derivatives against CYP3A4/2D6 isoforms using liver microsomes. Optimize logP (<3) to reduce off-target interactions .
  • Prodrug Strategies: Mask the methanone as a ketal or ester to enhance bioavailability .

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